TCO-PEG5-amido maleimide
CAS No.:
Cat. No.: VC13685460
Molecular Formula: C28H45N3O10
Molecular Weight: 583.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H45N3O10 |
|---|---|
| Molecular Weight | 583.7 g/mol |
| IUPAC Name | [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+ |
| Standard InChI Key | LBMJALQQXNOTES-OWOJBTEDSA-N |
| Isomeric SMILES | C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
| SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Introduction
Structural and Chemical Properties
The molecular structure of TCO-PEG5-amido maleimide is defined by three functional domains:
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Trans-Cyclooctene (TCO): A strained cycloalkene that undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, achieving rate constants exceeding 1,000 M⁻¹s⁻¹ under physiological conditions .
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Maleimide: A thiol-reactive group that forms stable thioether bonds with cysteine residues or other sulfhydryl-containing biomolecules.
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PEG5 Spacer: A five-unit polyethylene glycol chain that enhances aqueous solubility, reduces immunogenicity, and minimizes steric interference during conjugation .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₄₅N₃O₁₀ |
| Molecular Weight | 583.7 g/mol |
| Purity (Commercial) | ≥95% |
| Solubility | DMSO, DMF, acetonitrile, THF |
| Storage Conditions | -20°C, protected from light |
The IUPAC name, [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, reflects its intricate connectivity.
Synthesis and Industrial Production
The synthesis of TCO-PEG5-amido maleimide involves a multi-step process:
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PEG Activation: A hydroxyl-terminated PEG5 chain is activated using N-hydroxysuccinimide (NHS) to form a PEG-NHS ester, enhancing its electrophilicity for subsequent coupling.
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TCO Conjugation: The activated PEG reacts with trans-cyclooctene amine, forming a stable carbamate linkage.
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Maleimide Incorporation: The free terminal of the PEG-TCO intermediate is functionalized with maleimide via an amide bond, completing the heterobifunctional architecture .
Industrial-scale production employs continuous flow reactors to optimize yield and purity, with HPLC and mass spectrometry ensuring batch consistency .
Reaction Mechanisms and Specificity
Thiol-Maleimide Conjugation
The maleimide group reacts with thiols (-SH) through a Michael addition mechanism, forming a covalent thioether bond. This reaction proceeds efficiently at pH 6.5–7.5, making it ideal for labeling cysteine residues in proteins or peptides.
Bioorthogonal IEDDA Reaction
The TCO moiety engages in IEDDA cycloaddition with tetrazines, producing a stable dihydropyridazine adduct. This reaction’s exceptional selectivity and speed (k₂ ~ 10³–10⁴ M⁻¹s⁻¹) enable real-time labeling in live cells and organisms .
Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
TCO-PEG5-amido maleimide is integral to ADC development. For example, trastuzumab emtansine analogs utilize this linker to conjugate cytotoxic payloads to HER2-targeting antibodies, improving tumor specificity and reducing off-target toxicity . The PEG spacer enhances plasma stability, with studies showing >80% conjugate integrity after 72 hours in serum.
Molecular Imaging Probes
In positron emission tomography (PET), the compound labels tetrazine-functionalized nanoparticles with ⁶⁴Cu or ⁸⁹Zr isotopes. A 2024 study demonstrated a 3.5-fold increase in tumor-to-background signal ratio compared to non-PEGylated analogs .
Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) leverage TCO-PEG5-amido maleimide to link E3 ubiquitin ligase binders with target protein ligands. The PEG spacer optimizes ternary complex formation, achieving DC₅₀ values of ≤10 nM in BTK and BRD4 degradation assays.
Comparative Performance Analysis
Table 2: Linker Performance in ADC Development
| Linker | PEG Length | Conjugation Efficiency | Plasma Half-Life |
|---|---|---|---|
| TCO-PEG5-amido maleimide | 5 units | 92% ± 3% | 78 hours |
| TCO-PEG3-maleimide | 3 units | 85% ± 5% | 54 hours |
| DBCO-PEG4-maleimide | 4 units | 88% ± 4% | 65 hours |
Data adapted from highlight the optimal balance between steric effects and solubility provided by the PEG5 spacer.
Recent Research Advancements
A 2025 Nature Biotechnology study utilized TCO-PEG5-amido maleimide to develop a dual-labeled PD-L1 tracer. The maleimide-thiol conjugation achieved 98% labeling efficiency on anti-PD-L1 antibodies, while subsequent TCO-tetrazine reaction with ⁶⁸Ga-DOTA-tetrazine enabled simultaneous PET imaging and fluorescence-guided surgery .
In neurodegenerative research, the compound facilitated crosslinking of tau protein oligomers with quantum dots, allowing single-molecule tracking of aggregation kinetics in murine models. This application provided unprecedented resolution of tau propagation pathways.
Challenges and Future Directions
While TCO-PEG5-amido maleimide exhibits superior performance, limitations persist:
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Maleimide Hydrolysis: Thioether bonds may undergo retro-Michael reactions at lysosomal pH (4.5–5.0), prompting development of hydrolytically stable maleimide derivatives.
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TCO Oxidation: The strained cycloalkene is susceptible to singlet oxygen-mediated degradation, necessitating light-protected storage and in vivo oxygen scavengers .
Ongoing research focuses on modular platforms combining TCO-PEG5-amido maleimide with enzyme-responsive cleavable linkers, aiming to enhance tumor-specific payload release .
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